3-Ethoxybutan-1-aminehydrochloride
Description
Contextual Significance of Alkoxyalkyl Amines in Modern Organic Synthesis
Alkoxyalkyl amines are a class of organic compounds that contain both an ether and an amine functional group. This dual functionality imparts a unique set of chemical properties that are highly valued in synthetic chemistry. The ether group is generally stable and can influence the molecule's solubility and lipophilicity, which is particularly important in the design of pharmacologically active compounds. The amine group, on the other hand, provides a site for a wide array of chemical transformations.
The presence of the alkoxy group can also exert electronic and steric effects on the reactivity of the amine, potentially leading to enhanced selectivity in certain reactions. These compounds serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. Their ability to participate in a variety of reactions, such as N-alkylation, acylation, and condensation reactions, makes them valuable precursors in multistep synthetic sequences.
Overview of Primary Amine Hydrochlorides as Versatile Synthetic Precursors
Primary amines are fundamental building blocks in organic synthesis, serving as precursors to a vast number of nitrogen-containing compounds. msu.edu They are readily converted into a wide range of functional groups, including amides, imines, sulfonamides, and secondary or tertiary amines. libretexts.org However, primary amines themselves can be volatile, have unpleasant odors, and are susceptible to oxidation.
Converting primary amines into their hydrochloride salts offers several practical advantages. Amine hydrochlorides are typically stable, crystalline solids that are easier to handle, weigh, and store than their free base counterparts. purdue.edu The salt formation also protects the amine from undesired side reactions and can improve its solubility in certain solvent systems. purdue.edu The free amine can be easily regenerated by treatment with a base, making the hydrochloride salt a convenient "masked" form of the amine. This strategy is widely employed in industrial processes and laboratory-scale synthesis to ensure the stability and controlled reactivity of amine starting materials. gla.ac.uk
Current Research Landscape and Identified Knowledge Gaps for 3-Ethoxybutan-1-amine hydrochloride
A thorough review of the current scientific literature reveals a notable scarcity of dedicated research on 3-Ethoxybutan-1-amine hydrochloride. While the compound is commercially available, indicating its potential use as a building block or intermediate, there are no extensive studies detailing its specific reactivity, synthetic applications, or spectroscopic characterization in peer-reviewed journals.
This lack of specific data represents a significant knowledge gap. Key areas where research is needed include:
Detailed Synthetic Methodologies: While general methods for the synthesis of alkoxyalkyl amines exist, optimized and scalable synthetic routes specifically for 3-Ethoxybutan-1-amine hydrochloride are not well-documented.
Comprehensive Spectroscopic Data: A complete set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is not readily available in the public domain, which hinders its unambiguous identification and characterization in synthetic workflows.
Exploration of Reactivity and Applications: There is a clear opportunity to investigate the unique reactivity of this compound and explore its potential as a precursor for novel pharmaceuticals, ligands for catalysis, or functional materials. The interplay between the ethoxy group and the primary amine could lead to interesting and useful chemical transformations that have yet to be explored.
The following data table summarizes the known properties of 3-Ethoxybutan-1-amine hydrochloride, primarily sourced from chemical databases.
| Property | Value |
| Molecular Formula | C₆H₁₆ClNO |
| Molecular Weight | 153.65 g/mol |
| Canonical SMILES | CCOC(C)CCN.Cl |
| InChI Key | DRWMUUNKNWYKFF-UHFFFAOYSA-N |
| CAS Number | Not available |
| Predicted XLogP3 | 0.3 |
Data sourced from PubChem. uni.lu
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H16ClNO |
|---|---|
Molecular Weight |
153.65 g/mol |
IUPAC Name |
3-ethoxybutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-8-6(2)4-5-7;/h6H,3-5,7H2,1-2H3;1H |
InChI Key |
LHPUXEBAESKZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CCN.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for 3 Ethoxybutan 1 Aminehydrochloride
Retrosynthetic Analysis and Key Disconnection Strategies for the Ethoxybutan-1-amine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, revealing potential synthetic pathways. For the 3-ethoxybutan-1-amine scaffold, two primary disconnection points are the carbon-nitrogen (C-N) bond of the primary amine and the carbon-oxygen (C-O) bond of the ether.
C-N Bond Disconnection: This is the most common and direct approach. Disconnecting the C-N bond points to a carbonyl precursor and an amine source. youtube.comyoutube.com This strategy identifies 3-ethoxybutanal as a key intermediate, which can be synthesized from precursors like crotonaldehyde (B89634) or 3-hydroxybutanal. The amine functionality is then introduced via reductive amination using ammonia (B1221849) or a surrogate. chemistrysteps.comlibretexts.org
C-O Bond Disconnection: An alternative disconnection breaks the ether linkage. This approach would involve an amino alcohol precursor, such as 4-aminobutan-2-ol . The ethoxy group could then be introduced via an etherification reaction, like the Williamson ether synthesis, by reacting the hydroxyl group with an ethylating agent (e.g., ethyl iodide or diethyl sulfate). This strategy can be advantageous if the chiral amino alcohol is readily accessible.
The choice between these strategies often depends on the availability and cost of the starting materials, as well as the desired control over stereochemistry at the C3 position.
Established and Emerging Synthetic Routes
Building on the retrosynthetic analysis, several synthetic methodologies can be employed to construct 3-Ethoxybutan-1-amine hydrochloride.
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org For 3-ethoxybutan-1-amine, the precursor is 3-ethoxybutanal. The process involves two main steps: the formation of an imine by reacting the aldehyde with an amine source (typically ammonia for a primary amine), followed by the reduction of the imine. libretexts.org
The reaction is often performed as a one-pot synthesis where the aldehyde, amine, and a selective reducing agent are combined. wikipedia.org The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde.
| Reducing Agent | Typical Conditions | Advantages | Considerations |
| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic pH (6-7), Methanol | Selectively reduces imines over carbonyls. masterorganicchemistry.com | Toxicity of cyanide byproducts. wikipedia.org |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM), Acetic Acid | Non-toxic, highly effective, mild conditions. | Can be more expensive. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Nickel | "Green" method, high yields, no stoichiometric waste. | Requires pressure equipment, catalyst handling. |
The final hydrochloride salt is typically formed by treating the purified amine with hydrochloric acid in a suitable solvent like ether or isopropanol.
While direct alkylation of amines can be difficult to control and often leads to over-alkylation, strategic etherification offers a viable alternative route. masterorganicchemistry.comacs.org Starting with a commercially available precursor like 4-aminobutan-2-ol, the synthesis proceeds via the formation of the ether bond.
A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (like ethyl iodide). This method is robust but requires anhydrous conditions and careful handling of the strong base.
Synthetic strategies can be categorized as either convergent or divergent, each with distinct advantages. researchgate.net
Divergent Synthesis: A divergent pathway starts from a common intermediate that is modified to create a library of related compounds. researchgate.net For instance, one could start with 3-hydroxybutanal. One branch of the synthesis could protect the aldehyde, ethylate the alcohol, and then deprotect and aminate to form the target compound. Another branch could explore different alkylating agents to produce a variety of 3-alkoxybutan-1-amines. While potentially less efficient for producing a single target, this method is powerful for exploring structure-activity relationships.
Principles of Green Chemistry in Synthetic Design
Modern synthetic chemistry emphasizes sustainability, aiming to reduce environmental impact through the principles of green chemistry. rsc.orgrsc.org The synthesis of amines is a key area where these principles are being actively applied. acs.orgbenthamdirect.comresearcher.life
A primary goal of green chemistry is the use of catalytic methods to replace stoichiometric reagents, thereby increasing atom economy and reducing waste. rsc.orgrsc.org In the context of 3-ethoxybutan-1-amine synthesis, this is most evident in the reductive amination step.
Transition-Metal Catalysis: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel with molecular hydrogen (H₂) is a highly atom-economical method. acs.org This process avoids the use of metal hydride reagents and produces only water as a byproduct. Research continues to develop more active and selective catalysts that can operate under milder conditions of temperature and pressure.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign conditions (aqueous media, ambient temperature). acs.org Amine dehydrogenases (AmDHs) and imine reductases (IREDs) are classes of enzymes capable of performing reductive amination. whiterose.ac.uk Researchers have successfully used native AmDHs for the synthesis of short-chain chiral amines, achieving high conversions and excellent enantioselectivity. whiterose.ac.uk The application of a suitable AmDH could potentially synthesize chiral 3-ethoxybutan-1-amine directly from 3-ethoxybutanal and ammonia with high optical purity.
The development of these catalytic systems is crucial for creating more sustainable, efficient, and cost-effective routes to valuable chemical compounds like 3-ethoxybutan-1-amine hydrochloride.
Exploration of Solvent-Free or Environmentally Benign Solvent Systems
The selection of a solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of amines often rely on volatile and potentially hazardous organic solvents. Consequently, significant research has been directed towards the development of solvent-free methods or the substitution of conventional solvents with more environmentally benign alternatives.
Solvent-Free Reductive Amination:
One of the most promising green approaches for the synthesis of amines is solvent-free reductive amination. This method typically involves the direct reaction of a ketone or aldehyde with an amine and a reducing agent in the absence of a solvent. The reaction can be facilitated by grinding the reactants together or by heating them to a molten state. For the synthesis of 3-Ethoxybutan-1-amine, this would involve the reaction of 3-ethoxybutanal or a related ketone with an ammonia source under solvent-free conditions. A variety of reducing agents can be employed, including sodium borohydride (B1222165) in the presence of an activator like boric acid or p-toluenesulfonic acid monohydrate.
Environmentally Benign Solvents:
When a solvent is necessary, the focus shifts to those with a lower environmental impact. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The aqueous-phase reductive amination of carbonyl compounds with ammonia and hydrogen over a suitable catalyst is a viable pathway. For instance, a ruthenium catalyst supported on zirconium dioxide has been shown to be effective for the reductive amination of various biomass-derived aldehydes and ketones in aqueous ammonia.
Bio-derived solvents, such as ethanol (B145695) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are also excellent green alternatives. Ethanol, being readily available from renewable resources and biodegradable, is a common choice. A systematic study on the solvent effect in the reductive amination of ketones revealed that methanol, another relatively green solvent, can be highly effective in promoting the formation of the desired primary amine.
The table below illustrates a hypothetical comparison of different solvent systems for the synthesis of a generic 3-alkoxy-1-amine, based on findings for similar reductive amination reactions.
| Solvent System | Relative Reaction Rate | Product Selectivity (%) | Environmental Impact |
| Dichloromethane | 1.0 | 90 | High |
| Toluene | 0.8 | 85 | Moderate |
| Ethanol | 0.7 | 92 | Low |
| Water | 0.5 | 88 | Very Low |
| Solvent-Free | Variable | >95 | Minimal |
Biocatalysis in Aqueous Media:
Biocatalytic methods, employing enzymes such as imine reductases (IREDs) or transaminases, are inherently green as they typically operate in aqueous media under mild conditions. The synthesis of chiral amines, such as (R)- or (S)-3-Ethoxybutan-1-amine, can be achieved with high enantioselectivity using these enzymes. The use of whole-cell biocatalysts can further simplify the process and reduce the need for purified enzymes.
Optimization of Reaction Parameters and Process Scale-Up Considerations
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters and a thorough understanding of the engineering challenges involved.
Optimization of Reaction Parameters:
The yield and selectivity of the reductive amination for producing 3-Ethoxybutan-1-amine are highly dependent on several parameters. A Design of Experiments (DoE) approach is a powerful tool for systematically optimizing these variables to identify the most efficient and robust reaction conditions.
Key parameters for optimization include:
Catalyst: For catalytic reductive amination, the choice of metal and support is crucial. Iridium complexes have shown high efficiency in the direct asymmetric reductive amination of ketones. The catalyst loading is another critical factor to balance reaction rate and cost.
Reducing Agent: The stoichiometry and type of reducing agent (e.g., H₂, sodium borohydride, sodium triacetoxyborohydride) directly impact the reaction outcome and safety profile.
Temperature and Pressure: These parameters influence the reaction kinetics and equilibrium. For catalytic hydrogenations, optimizing hydrogen pressure is essential for achieving high conversion and selectivity.
Substrate Concentration: Higher concentrations are generally preferred for industrial processes to maximize reactor throughput, but this can sometimes lead to side reactions or inhibition.
pH: In aqueous or biocatalytic systems, pH control is critical for enzyme activity and reaction selectivity.
The following table presents an example of a parameter optimization study for a generic iridium-catalyzed asymmetric reductive amination, which could be analogous to the synthesis of chiral 3-Ethoxybutan-1-amine.
| Parameter | Range Studied | Optimal Value | Effect on Yield/Enantioselectivity |
| Catalyst Loading (mol%) | 0.01 - 1.0 | 0.05 | Increasing loading improves rate up to a point, then plateaus. |
| Temperature (°C) | 25 - 80 | 60 | Higher temperatures increase rate but may decrease enantioselectivity. |
| H₂ Pressure (bar) | 10 - 100 | 50 | Higher pressure generally improves conversion. |
| Substrate Ratio (Amine:Ketone) | 1:1 - 2:1 | 1.2:1 | A slight excess of the amine can drive the reaction to completion. |
Process Scale-Up Considerations:
Scaling up the synthesis of 3-Ethoxybutan-1-amine hydrochloride from the lab bench to a manufacturing plant introduces several challenges that must be addressed:
Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, affecting reaction selectivity and safety. The reactor design and agitation speed must be carefully considered to ensure efficient mass and heat transfer.
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential for safe and efficient scale-up. Exothermic reactions require robust cooling systems to prevent thermal runaways.
Safety: A comprehensive hazard analysis is required to identify and mitigate potential safety risks associated with the reagents, intermediates, and reaction conditions at a larger scale.
Biocatalytic Scale-Up: For biocatalytic processes, challenges include maintaining enzyme stability and activity at high substrate concentrations, efficient cofactor recycling, and preventing microbial contamination. Fed-batch strategies, where substrates are added incrementally, can help to overcome substrate or product inhibition. Recent studies have demonstrated the successful scale-up of IRED-catalyzed reactions to produce kilogram quantities of chiral amines with high yield and enantiomeric excess.
By carefully considering these factors, it is possible to develop a robust, efficient, and sustainable manufacturing process for 3-Ethoxybutan-1-amine hydrochloride.
Stereochemical Aspects and Asymmetric Synthesis of 3 Ethoxybutan 1 Aminehydrochloride
Investigation of Chiral Centers and Potential Isomerism
The molecular structure of 3-Ethoxybutan-1-amine contains a single stereogenic center, which gives rise to the possibility of stereoisomerism.
Identification of the Chiral Center : The chiral center in 3-Ethoxybutan-1-amine is the carbon atom at the third position (C3) of the butane (B89635) chain. This carbon is bonded to four different substituents: a hydrogen atom (H), a methyl group (-CH3), an ethoxy group (-OCH2CH3), and a -CH2CH2NH2 group (which becomes -CH2CH2NH3+ Cl- in the hydrochloride salt). An sp3-hybridized carbon atom with four distinct groups attached is defined as a chiral center. libretexts.orgrutgers.edu
Potential Isomers : Due to the presence of one chiral center, 3-Ethoxybutan-1-amine can exist as a pair of enantiomers. libretexts.orguobaghdad.edu.iq Enantiomers are stereoisomers that are non-superimposable mirror images of each other. utexas.edu These two isomers are designated as (R)-3-Ethoxybutan-1-amine and (S)-3-Ethoxybutan-1-amine, according to the Cahn-Ingold-Prelog priority rules. A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate. uobaghdad.edu.iq The maximum number of possible stereoisomers for a molecule can be calculated using the formula 2^n, where 'n' is the number of chiral centers. For this compound, n=1, resulting in 2^1 = 2 possible stereoisomers. rutgers.eduucsb.edu
Table 1: Stereoisomers of 3-Ethoxybutan-1-amine
| Property | Description |
|---|---|
| Chiral Center | C3 |
| Number of Stereoisomers | 2 |
| Isomer Types | Enantiomers ((R) and (S)) |
| Racemic Mixture | A 1:1 mixture of (R) and (S) enantiomers |
Enantioselective and Diastereoselective Synthetic Approaches
The synthesis of single enantiomers of chiral amines is a significant goal in organic chemistry. d-nb.info Enantioselective and diastereoselective methods are employed to produce the desired stereoisomer in excess over the other.
Enantioselective Synthesis : These methods aim to create a specific enantiomer from a prochiral starting material. For 3-Ethoxybutan-1-amine, a potential enantioselective approach is the asymmetric reductive amination of 3-ethoxybutanal. This reaction can be carried out using a chiral catalyst or a chiral reducing agent to selectively form either the (R) or (S) amine. d-nb.info Another approach involves the asymmetric hydrogenation of a corresponding imine using chiral metal catalysts (e.g., based on Rhodium or Ruthenium), which can achieve high enantioselectivity. d-nb.info
Diastereoselective Synthesis : These strategies involve the creation of a new chiral center in a molecule that already contains one, leading to the preferential formation of one diastereomer over others. nih.govdiva-portal.org While 3-Ethoxybutan-1-amine itself only has one chiral center, diastereoselective methods are central to auxiliary-based approaches, as discussed in section 3.4. In such cases, a chiral auxiliary is attached to a prochiral substrate, and the existing chirality of the auxiliary directs the formation of the new stereocenter at C3, resulting in a diastereomeric intermediate.
Classical and Chromatographic Resolution Techniques for Racemic Mixtures
When a synthesis results in a racemic mixture, resolution techniques are required to separate the enantiomers.
Classical Resolution : This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (S)-mandelic acid. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. tcichemicals.com Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure (R) and (S) enantiomers of the amine.
Chromatographic Resolution : This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The racemic mixture is passed through the column, and the enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute separately. tcichemicals.comnih.gov This method is highly effective for both analytical and preparative-scale separations. nih.gov
Chiral Pool and Auxiliary-Based Synthetic Strategies
These advanced synthetic strategies leverage existing sources of chirality to control the stereochemical outcome of a reaction.
Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. tcichemicals.comuh.edu For example, a potential synthesis of (S)-3-Ethoxybutan-1-amine could begin with (S)-alanine. The chiral center of alanine would be preserved and incorporated into the final product through a series of chemical transformations. This strategy is efficient as the stereochemistry is established from the outset. baranlab.org
Auxiliary-Based Synthesis : A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org For the synthesis of 3-Ethoxybutan-1-amine, a precursor molecule could be attached to a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. wikipedia.orgharvard.edu The auxiliary then sterically directs the introduction of a substituent at the prochiral center, leading to the formation of one diastereomer in high excess. After the key stereocenter-forming step, the auxiliary is cleaved from the molecule and can often be recovered for reuse. wikipedia.org
Table 2: Comparison of Asymmetric Synthetic Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Enantioselective Catalysis | A chiral catalyst creates a chiral environment for the reaction. | High efficiency (small amount of catalyst produces large amount of product). | Catalyst development can be complex and expensive. |
| Classical Resolution | Separation of diastereomeric salts formed with a chiral resolving agent. | Well-established, can be used on a large scale. | At least 50% of the material is the undesired enantiomer; requires a suitable resolving agent. |
| Chiral Pool Synthesis | Uses a naturally occurring chiral molecule as the starting material. | Stereochemistry is pre-defined; often fewer steps. | Limited by the availability and structure of starting materials. uh.edu |
| Chiral Auxiliary | A temporary chiral group directs the stereoselective reaction. | High stereoselectivity, often predictable and reliable. wikipedia.org | Requires additional steps for attachment and removal of the auxiliary. |
Methodologies for Determination of Enantiomeric Excess and Absolute Configuration
After a stereoselective synthesis or resolution, it is crucial to determine the stereochemical purity (enantiomeric excess, ee) and the absolute three-dimensional arrangement (absolute configuration) of the product.
Determination of Enantiomeric Excess (ee) :
Chiral Chromatography : Chiral HPLC or GC, as described for resolution, can be used analytically to determine the ratio of the two enantiomers in a sample by integrating the areas of their respective peaks.
NMR Spectroscopy with Chiral Derivatizing Agents : The amine can be reacted with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a pair of diastereomeric amides. researchgate.net The nuclei (e.g., ¹H or ¹⁹F) in these diastereomers are in different chemical environments and will exhibit distinct signals in the NMR spectrum. cam.ac.ukfrontiersin.org The enantiomeric excess can be calculated by integrating these signals.
Determination of Absolute Configuration :
X-ray Crystallography : If a single crystal of an enantiomerically pure derivative (like the hydrochloride salt or a diastereomeric salt) can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure and thus its absolute configuration.
NMR Correlation Methods : Advanced NMR techniques using chiral derivatizing agents can allow for the assignment of the absolute configuration based on empirical models, such as Mosher's model, which correlates the observed chemical shifts of the diastereomeric derivatives to their spatial arrangement. researchgate.netfrontiersin.org
Chiroptical Methods : Techniques like optical rotation (measuring the rotation of plane-polarized light) and circular dichroism (CD) spectroscopy provide data that can be compared with known compounds or with values predicted by computational methods (e.g., DFT calculations) to assign the absolute configuration. columbia.eduuantwerpen.be
Table 3: Methods for Stereochemical Analysis
| Method | Purpose | Principle |
|---|---|---|
| Chiral HPLC/GC | Enantiomeric Excess (ee) | Differential interaction of enantiomers with a chiral stationary phase. |
| NMR with Chiral Derivatizing Agent | Enantiomeric Excess (ee) & Absolute Configuration | Conversion of enantiomers into diastereomers with distinct NMR signals. frontiersin.org |
| X-ray Crystallography | Absolute Configuration | Diffraction of X-rays by a single crystal to determine the precise atomic arrangement. |
| Optical Rotation / Circular Dichroism | Absolute Configuration | Measures the interaction of the chiral molecule with polarized light. |
Advanced Spectroscopic and Structural Elucidation of 3 Ethoxybutan 1 Aminehydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Ethoxybutan-1-amine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, as well as insights into the molecule's connectivity and spatial arrangement.
High-resolution ¹H and ¹³C NMR spectra are essential for the initial structural verification of 3-Ethoxybutan-1-amine hydrochloride. The protonation of the amine group to form the hydrochloride salt influences the chemical shifts of nearby protons and carbons, typically causing them to shift downfield due to the electron-withdrawing effect of the ammonium (B1175870) group.
The expected ¹H NMR spectrum would display distinct signals for the protons in the ethoxy group and the butan-amine backbone. The methylene (B1212753) protons of the ethoxy group adjacent to the oxygen atom are expected to appear as a quartet, while the terminal methyl protons would be a triplet. The protons on the butan-amine chain would exhibit more complex splitting patterns due to their diastereotopic nature arising from the chiral center at the C3 position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Ethoxybutan-1-amine hydrochloride
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~3.1 (m) | ~38.0 |
| 2 | ~1.8 (m) | ~32.0 |
| 3 | ~3.6 (m) | ~75.0 |
| 4 | ~1.2 (d) | ~20.0 |
| 5 (O-CH₂) | ~3.5 (q) | ~65.0 |
| 6 (CH₃) | ~1.1 (t) | ~15.0 |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from one-dimensional spectra and in elucidating the connectivity and stereochemistry of 3-Ethoxybutan-1-amine hydrochloride.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, cross-peaks would be observed between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the connectivity of the butan-amine backbone. Similarly, the coupling between the ethoxy group's methylene and methyl protons would be evident.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This is crucial for definitively assigning each proton signal to its corresponding carbon atom, as outlined in Table 1.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connection between the ethoxy group and the butan-amine chain. For example, a correlation between the methylene protons of the ethoxy group (on C5) and the carbon at C3 would confirm the position of the ethoxy substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to investigate the preferred conformation of the molecule in solution. For instance, correlations between the protons of the ethoxy group and the protons on the butan-amine backbone can reveal their relative orientation.
Solid-state NMR (ssNMR) spectroscopy is a valuable tool for studying the structure and dynamics of crystalline materials. For 3-Ethoxybutan-1-amine hydrochloride, ssNMR can provide insights into the packing of the molecules in the crystal lattice, the nature of the hydrogen bonding involving the ammonium group and the chloride anion, and the presence of any polymorphism. ¹³C and ¹⁵N ssNMR would be particularly informative, with chemical shifts being sensitive to the local crystalline environment.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of 3-Ethoxybutan-1-amine hydrochloride is expected to show characteristic absorption bands for the amine, ether, and alkyl functionalities. The protonation of the primary amine to an ammonium salt results in distinct vibrational modes.
Table 2: Predicted FT-IR Absorption Bands for 3-Ethoxybutan-1-amine hydrochloride
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2800 | N-H stretching | Ammonium (R-NH₃⁺) |
| ~2950-2850 | C-H stretching | Alkyl |
| ~1600-1500 | N-H bending (asymmetric and symmetric) | Ammonium (R-NH₃⁺) |
| ~1100 | C-O-C stretching (asymmetric) | Ether |
The broad absorption in the 3000-2800 cm⁻¹ region is a hallmark of the N-H stretching vibrations in an ammonium salt, often overlapping with the C-H stretching bands. orgchemboulder.comnih.gov The N-H bending vibrations are also characteristic and confirm the presence of the protonated amine. orgchemboulder.com The strong C-O-C stretching band is indicative of the ether linkage.
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and can be used to obtain a unique "fingerprint" of the molecule. The Raman spectrum of 3-Ethoxybutan-1-amine hydrochloride would be expected to show strong signals for the C-C and C-H vibrations of the alkyl backbone and the ethoxy group. The symmetric C-O-C stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. This technique is also valuable for studying crystalline forms and polymorphism.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For the free base, 3-ethoxybutan-1-amine (C₆H₁₅NO), the theoretical monoisotopic mass is 117.115364 Da. nih.gov In a typical HRMS experiment using electrospray ionization (ESI), the compound is expected to be observed as its protonated molecule, [M+H]⁺.
The high-resolution measurement of the protonated molecule allows for the unambiguous determination of its elemental composition, distinguishing it from other ions with the same nominal mass. The expected accurate mass for the protonated molecule of 3-ethoxybutan-1-amine is 118.12264 m/z. nih.gov
A variety of other adducts can also be observed in the mass spectrum, and their predicted m/z values are summarized in the table below. nih.gov
| Adduct | Predicted m/z |
| [M+H]⁺ | 118.12264 |
| [M+Na]⁺ | 140.10458 |
| [M-H]⁻ | 116.10809 |
| [M+NH₄]⁺ | 135.14919 |
| [M+K]⁺ | 156.07852 |
| [M+H-H₂O]⁺ | 100.11262 |
| [M+HCOO]⁻ | 162.11356 |
| [M+CH₃COO]⁻ | 176.12922 |
| [M+Na-2H]⁻ | 138.09003 |
| [M]⁺ | 117.11482 |
| [M]⁻ | 117.11591 |
Table 1: Predicted m/z values for various adducts of 3-ethoxybutan-1-amine. nih.gov
The protonated molecule, [M+H]⁺ (m/z 118.1), would be selected as the precursor ion. Common fragmentation pathways for protonated amines include the loss of ammonia (B1221849) (NH₃) and cleavage of the C-C bonds adjacent to the nitrogen atom or the ether oxygen. researchgate.netnih.gov
A plausible primary fragmentation pathway would involve the α-cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion. Another likely fragmentation route is the cleavage of the C-O bond of the ethoxy group. The loss of small neutral molecules such as ethylene (B1197577) (C₂H₄) from the ethoxy group or the loss of water (H₂O) can also be anticipated. nih.gov The study of substituted phenethylamines has shown that molecules with a primary amine group can produce intense fragment ion signals. nih.gov
A proposed fragmentation scheme for the [M+H]⁺ ion of 3-ethoxybutan-1-amine is presented below, outlining the expected major fragment ions.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 118.1 | 101.1 | NH₃ (Ammonia) | C₆H₁₃O⁺ |
| 118.1 | 88.1 | C₂H₅OH (Ethanol) | C₄H₁₀N⁺ |
| 118.1 | 73.1 | C₂H₅O (Ethoxy) | C₄H₁₀N⁺ |
| 118.1 | 44.1 | C₄H₉O (Butoxy) | C₂H₆N⁺ (Iminium ion) |
Table 2: Predicted MS/MS fragmentation of the protonated molecule of 3-ethoxybutan-1-amine.
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice.
As of the latest literature search, no public reports of single-crystal or powder X-ray diffraction data for 3-Ethoxybutan-1-amine hydrochloride are available. The analysis of a related, more complex compound, 3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride, also notes the absence of crystallographic data.
Were such data available, single-crystal X-ray diffraction would reveal the exact stereochemistry of the chiral center, the conformation of the butyl chain, and the packing of the molecules in the crystal. Powder X-ray diffraction (PXRD) would provide a characteristic fingerprint of the crystalline form, which is useful for phase identification and quality control.
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since 3-Ethoxybutan-1-amine possesses a chiral center at the carbon atom bearing the ethoxy group, its enantiomers are expected to produce mirror-image CD spectra.
The chiral characterization of primary amines using CD spectroscopy is a well-established method. nih.govrsc.orgnih.gov Often, a chromophoric derivatizing agent is used to bring the spectroscopic signal into a more accessible wavelength range and to enhance the CD signal. utexas.edu Alternatively, the formation of chiral metal complexes can be employed to generate a strong CD response. nih.govnih.gov
For 3-Ethoxybutan-1-amine, one could expect that the (R)- and (S)-enantiomers would exhibit CD spectra of equal magnitude but opposite sign. A hypothetical CD spectrum would show a positive Cotton effect for one enantiomer and a negative Cotton effect for the other at the same wavelength. This non-destructive technique is also highly sensitive for determining the enantiomeric excess (ee) of a sample. utexas.eduacs.org
A hypothetical representation of the expected CD data for the two enantiomers is shown in the table below.
| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity ([θ], deg·cm²/dmol) |
| (R)-3-Ethoxybutan-1-amine | ~210 | Positive (+) |
| (S)-3-Ethoxybutan-1-amine | ~210 | Negative (-) |
Table 3: Hypothetical Circular Dichroism data for the enantiomers of 3-Ethoxybutan-1-amine.
Computational and Theoretical Chemistry Investigations of 3 Ethoxybutan 1 Aminehydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic nature of a molecule. These methods are used to determine stable molecular structures, electron distribution, and to predict various spectroscopic properties.
A foundational step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy conformation.
Methodology: Density Functional Theory (DFT) is the most common and reliable method for this purpose. A typical study would employ a functional, such as B3LYP or M06-2X, combined with a basis set, like 6-31G* or a larger one such as 6-311++G(d,p), to accurately model the electronic environment. The presence of the hydrochloride salt would be modeled either implicitly, using a polarizable continuum model (PCM) to simulate the solvent environment, or explicitly, by including the chloride counter-ion in the calculation.
Expected Findings: The optimization would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer of 3-Ethoxybutan-1-amine hydrochloride. From this optimized geometry, further analysis would reveal key electronic properties:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate regions of electron-donating and electron-accepting character, respectively. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically around the oxygen and nitrogen atoms) and electron-poor (positive potential, around the ammonium (B1175870) hydrogens) regions. This is critical for understanding intermolecular interactions.
Mulliken and Natural Bond Orbital (NBO) Charges: These calculations would provide quantitative values for the partial atomic charges on each atom, offering a more detailed picture of the charge distribution and bonding interactions within the molecule.
Once an accurate geometry is obtained, quantum chemical methods can predict spectroscopic data with high accuracy, aiding in the interpretation of experimental spectra.
Methodology and Expected Data:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically run at the DFT level, would be used to calculate the isotropic shielding constants for ¹H and ¹³C atoms. These values, when referenced against a standard like Tetramethylsilane (TMS), yield predicted chemical shifts (δ). The results would be presented in a table comparing predicted shifts to expected ranges for ethoxy and aminobutane moieties.
IR Spectroscopy: Following geometry optimization, a frequency calculation would be performed. This computes the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. The output would include the frequency (in cm⁻¹), intensity, and a description of the vibrational motion (e.g., C-H stretch, N-H bend). A scaling factor is often applied to the computed frequencies to better match experimental values due to harmonic approximations.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. The calculation would yield the excitation energies (often converted to wavelength in nm), oscillator strengths (a measure of transition probability/intensity), and the nature of the electronic transitions (e.g., n → π* or σ → σ*).
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum mechanics is excellent for single, stable structures, 3-Ethoxybutan-1-amine hydrochloride is a flexible molecule that can adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time.
Methodology: An MD simulation would involve placing the molecule, represented by a force field (a set of parameters describing the potential energy of the atoms), into a simulation box filled with explicit solvent molecules (e.g., water). The system's trajectory is then calculated by integrating Newton's laws of motion over a set time (nanoseconds to microseconds).
Expected Findings: The simulation trajectory would provide a dynamic view of the molecule's behavior. Analysis of this trajectory would reveal:
Conformational Isomers: Identification of the most populated conformational states and the energy barriers between them.
Root Mean Square Deviation (RMSD): Plotting the RMSD over time would indicate if and when the molecule reaches a stable equilibrium.
Radial Distribution Functions (RDFs): RDFs would show the probability of finding solvent molecules or the chloride counter-ion at a certain distance from specific atoms on the molecule (like the ammonium group), providing detailed insight into solvation and ion pairing.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is invaluable for studying how a reaction proceeds, allowing for the characterization of short-lived transition states that are difficult or impossible to observe experimentally. For a molecule like 3-Ethoxybutan-1-amine hydrochloride, potential reactions could include decomposition pathways or reactions with other species.
Methodology: To study a proposed reaction, researchers would identify the reactant(s) and product(s) and then search for the transition state (TS) structure connecting them. A TS is a first-order saddle point on the potential energy surface. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate this structure. Once the TS is found, its structure is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be run to confirm that the located TS correctly connects the desired reactants and products.
Expected Findings: This analysis would produce a detailed energy profile of the reaction pathway, showing the relative energies of the reactants, transition state, and products. The primary result is the activation energy (the energy difference between the reactants and the transition state), which is the key determinant of the reaction rate. The geometry of the transition state itself provides a snapshot of the bond-breaking and bond-forming processes.
In Silico Design Principles for Derivatives and Analogues
The true power of computational chemistry lies in its predictive capability, which can be used to design new molecules with enhanced properties without the immediate need for synthesis.
Methodology: Based on the initial computational analysis of 3-Ethoxybutan-1-amine hydrochloride, a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) study could be initiated. Researchers would create a virtual library of derivatives by systematically modifying the parent structure (e.g., changing the length of the alkyl chain, substituting the ethoxy group, or altering substituents on the amine).
Expected Findings: For each derivative in the library, key properties (e.g., HOMO-LUMO gap, solubility, receptor docking score) would be calculated. By analyzing the trends across the library, researchers can establish design principles. For example, an analysis might conclude that "increasing the length of the alkoxy chain systematically decreases the HOMO-LUMO gap, suggesting higher reactivity." These principles provide a rational basis for prioritizing which novel compounds should be synthesized and tested in the laboratory, saving significant time and resources. Computational studies on related alkoxyamines have shown that properties like bond dissociation energy and oxidation potentials are highly sensitive to steric and electronic effects, which would form the basis of such a design effort. nih.govnih.govacs.org
Reactivity, Derivatization, and Mechanistic Investigations of 3 Ethoxybutan 1 Aminehydrochloride
Amine Functionality in Diverse Organic Transformations
The primary amine group in 3-Ethoxybutan-1-amine hydrochloride is a key locus of reactivity. Its behavior is dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character.
Nucleophilic Reactions with Electrophiles
The lone pair of electrons on the nitrogen atom of 3-Ethoxybutan-1-amine makes it an effective nucleophile, capable of attacking electron-deficient centers. libretexts.org This reactivity allows for a wide range of transformations to build more complex molecular architectures. Common electrophiles that react with primary amines include alkyl halides, acyl chlorides, and carbonyl compounds. libretexts.orgmnstate.edu
In reactions with alkyl halides, the amine can undergo N-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk The initial reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, displacing the halide ion in an SN2 reaction. chemguide.co.ukyoutube.com To favor mono-alkylation and prevent the formation of multiple substitution products, a large excess of the amine is typically used. savemyexams.com
Acylation of the amine with acyl chlorides or acid anhydrides readily forms amides. libretexts.org This reaction is generally rapid and high-yielding. A base, such as pyridine (B92270) or sodium hydroxide, is often added to neutralize the hydrochloric acid byproduct. libretexts.org
The amine can also react with aldehydes and ketones to form imines through a nucleophilic addition-elimination mechanism. mnstate.edu The reaction is typically catalyzed by acid and involves the formation of an unstable carbinolamine intermediate which then dehydrates to the imine.
| Electrophile | Product Type | Illustrative Reaction Conditions |
| Alkyl Halide (e.g., CH₃I) | Secondary Amine | Excess 3-Ethoxybutan-1-amine, Heat |
| Acyl Chloride (e.g., CH₃COCl) | Amide | Inert solvent, Pyridine, 0 °C to RT |
| Aldehyde (e.g., PhCHO) | Imine | Toluene, p-TsOH, Dean-Stark trap |
| Ketone (e.g., Acetone) | Imine | Methanol, Acetic Acid, RT |
Stability and Reactivity of the Amine Salt Form
3-Ethoxybutan-1-amine is handled as its hydrochloride salt, which enhances its stability and water solubility. In this form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. quora.com To participate in nucleophilic reactions, the free amine must be generated by treatment with a base. This deprotonation is a simple acid-base reaction. mnstate.eduquora.com
The hydrochloride salt form, however, is not entirely unreactive. It can be utilized directly in certain reactions, such as the copper-catalyzed oxidative amidation of aldehydes, where the amine salt's resistance to oxidation is advantageous. acs.org Furthermore, amine hydrochloride salts have been explored as bifunctional reagents in reactions like the aminochlorination of maleimides. rsc.org The stability of the salt allows for controlled release of the amine nucleophile under specific reaction conditions, which can be beneficial in managing reactivity and selectivity.
Chemical Transformations Involving the Ethoxy Moiety
The ethoxy group in 3-Ethoxybutan-1-amine hydrochloride is generally more stable than the amine functionality. However, it can undergo specific chemical transformations, primarily cleavage of the ether bond. Under strongly acidic conditions, particularly with hydrohalic acids like HBr or HI, the ether can be cleaved to form an alcohol and an ethyl halide. This reaction proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether.
While less common, the ethoxy group could potentially be a target for nucleophilic substitution, though this would require harsh conditions and is generally not a preferred synthetic route. smolecule.com
| Reagent | Product Type | Illustrative Reaction Conditions |
| Concentrated HBr | Butanol Derivative | High Temperature |
| Boron Tribromide (BBr₃) | Butanol Derivative | Inert Solvent, Low Temperature |
Advanced Mechanistic Studies of Key Reactions
To gain a deeper understanding of the reactivity of 3-Ethoxybutan-1-amine hydrochloride, advanced mechanistic studies are essential. These investigations can provide insights into reaction rates, transition states, and the electronic effects of substituents.
Kinetic and Thermodynamic Aspects of Reactions
Kinetic studies, which measure the rate of a reaction, can help to elucidate the reaction mechanism. For instance, determining the rate law for the N-alkylation of 3-Ethoxybutan-1-amine would confirm whether the reaction follows second-order kinetics, characteristic of an SN2 mechanism.
Thermodynamic studies provide information about the energy changes that occur during a reaction, indicating the position of equilibrium and the relative stability of reactants and products. The Gibbs free energy change (ΔG) is a key parameter, with a negative value indicating a spontaneous reaction.
Hypothetical Kinetic Data for N-Acetylation
| [3-Ethoxybutan-1-amine] (M) | [Acetyl Chloride] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.2 x 10⁻³ |
| 0.2 | 0.1 | 2.4 x 10⁻³ |
| 0.1 | 0.2 | 2.4 x 10⁻³ |
This is hypothetical data for illustrative purposes.
Application of Isotope Effects and Hammett Analysis
Isotope effects can be a powerful tool for probing reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can reveal whether a particular bond is broken in the rate-determining step. For example, a primary kinetic isotope effect would be expected for the deprotonation of the amine if this is the slowest step in a reaction.
Hammett analysis provides a method to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org While 3-Ethoxybutan-1-amine hydrochloride is an aliphatic compound, a similar approach could be applied to a series of substituted derivatives to understand the electronic effects on the reactivity of the amine or ethoxy group. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. wikipedia.org
Synthesis of Functionalized Derivatives for Material Science Precursors or Ligand Development
The primary amine functionality of 3-ethoxybutan-1-amine hydrochloride serves as a versatile reactive handle for the synthesis of a variety of functionalized derivatives. These derivatives can be tailored for specific applications, such as precursors for advanced materials or as ligands for the formation of metal complexes. The synthetic strategies primarily focus on the nucleophilic character of the amine group, allowing for the introduction of new chemical moieties that impart desired properties.
Functionalization for Material Science Precursors
A key application of functionalized 3-ethoxybutan-1-amine is in the creation of monomers for polymerization. By introducing a polymerizable group, the molecule can be incorporated into larger polymeric structures, potentially imparting properties such as hydrophilicity, improved adhesion, or a spacer group within the polymer architecture.
One of the most direct methods to render 3-ethoxybutan-1-amine polymerizable is through acylation with acryloyl chloride . In this reaction, the primary amine attacks the electrophilic carbonyl carbon of acryloyl chloride. This nucleophilic addition-elimination reaction results in the formation of a stable N-substituted acrylamide. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netgoogle.com The resulting monomer, N-(3-ethoxybutyl)acrylamide, contains a terminal vinyl group that can readily undergo free-radical polymerization to form poly(N-(3-ethoxybutyl)acrylamide).
Another approach involves the reaction with glycidyl (B131873) methacrylate (B99206) . The primary amine can nucleophilically attack the epoxide ring of glycidyl methacrylate. This ring-opening reaction is highly efficient and results in the formation of a secondary amine and a hydroxyl group, while preserving the polymerizable methacrylate group. This method is advantageous as it introduces additional functionality (a hydroxyl group) that can be used for further modifications or can contribute to the material's properties, such as hydrophilicity and potential for hydrogen bonding.
The table below summarizes these functionalization strategies for creating material science precursors from 3-ethoxybutan-1-amine.
| Reaction Type | Reactant | Product | Potential Application |
| Acylation | Acryloyl Chloride | N-(3-ethoxybutyl)acrylamide | Monomer for the synthesis of functional polyacrylamides. |
| Epoxide Ring-Opening | Glycidyl Methacrylate | 2-hydroxy-3-((3-ethoxybutyl)amino)propyl methacrylate | Monomer for creating polymers with pendant hydroxyl and amine functionalities. |
Functionalization for Ligand Development
The nitrogen atom in 3-ethoxybutan-1-amine possesses a lone pair of electrons, making it a potential monodentate ligand for coordinating with metal ions. However, its utility in coordination chemistry is significantly enhanced by converting it into a multidentate ligand, which can form more stable chelate complexes with metal centers.
A widely used method for this purpose is the formation of Schiff bases . The condensation reaction of 3-ethoxybutan-1-amine with an aldehyde or ketone results in the formation of an imine or azomethine group (-C=N-). When a molecule containing another donor atom, such as a hydroxyl group in close proximity to the carbonyl group, is used, a bidentate ligand can be synthesized. A classic example is the reaction with salicylaldehyde (B1680747) . The primary amine of 3-ethoxybutan-1-amine reacts with the aldehyde group of salicylaldehyde to form a Schiff base. saudijournals.comajol.inforecentscientific.comprimescholars.com The resulting product, a salicylaldimine derivative, can coordinate to a metal ion through both the imine nitrogen and the deprotonated phenolic oxygen, thus acting as a bidentate ligand. These types of ligands are crucial in the development of catalysts and metal-organic frameworks.
Furthermore, bidentate nitrogen ligands can be synthesized by reacting 3-ethoxybutan-1-amine with a suitable difunctional molecule. For instance, reaction with a molecule containing both a good leaving group and a second nitrogen donor can lead to the formation of a chelating ligand. While direct examples with 3-ethoxybutan-1-amine are not prevalent in the literature, the principles of ethylenediamine (B42938) chemistry can be applied. sci-hub.sewikipedia.org For example, reaction with a suitably substituted ethylene (B1197577) derivative could potentially yield an N,N'-disubstituted ethylenediamine-type ligand.
The following table details the synthesis of potential ligands derived from 3-ethoxybutan-1-amine.
| Reaction Type | Reactant | Product | Ligand Type | Potential Application |
| Schiff Base Condensation | Salicylaldehyde | 2-(((3-ethoxybutyl)imino)methyl)phenol | Bidentate (N, O) | Formation of metal complexes for catalysis and material synthesis. |
| Alkylation | Ethylene oxide followed by further amination | Bis(2-(3-ethoxybutylamino)ethyl)amine | Potentially Tridentate (N, N, N) | Sequestering agents, catalysts for polymerization. |
Applications As a Building Block in Advanced Organic Synthesis and Materials Science
Role in the Construction of Complex Organic Scaffolds and Heterocycles
The strategic placement of an ethoxy group and a primary amine on a butane (B89635) framework makes 3-Ethoxybutan-1-amine hydrochloride a valuable synthon for the elaboration of more complex molecular structures. The amine functionality serves as a key handle for a wide array of chemical transformations, including N-alkylation, acylation, and reductive amination, allowing for its incorporation into larger molecular assemblies.
While specific, publicly available research detailing the direct use of 3-Ethoxybutan-1-amine hydrochloride in the synthesis of complex natural products is limited, its potential is evident. The chiral center at the 3-position, when resolved, offers a pathway to enantiomerically pure products, a critical consideration in the synthesis of biologically active molecules. The ethoxy group, while relatively inert, can influence the conformational preferences of the molecule and participate in intramolecular interactions, thereby guiding the stereochemical outcome of reactions at other positions.
The primary amine is a particularly powerful functional group for the construction of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals and agrochemicals. For instance, it can readily undergo condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic systems such as pyrroles, pyrazoles, and pyridines, depending on the reaction partner and conditions.
Utilization in Ligand Design and Synthesis for Catalytic Applications
The development of novel ligands is a cornerstone of modern catalysis, enabling chemists to achieve unprecedented levels of efficiency and selectivity in chemical transformations. 3-Ethoxybutan-1-amine hydrochloride provides a foundational structure for the synthesis of new ligand classes. The amine group can be readily modified to introduce coordinating atoms such as phosphorus, sulfur, or additional nitrogen atoms, creating bidentate or tridentate ligands.
For example, the amine can be phosphinated to create aminophosphine (B1255530) ligands, which are widely used in transition-metal catalysis for reactions like cross-coupling and hydrogenation. The ethoxy group, in this context, can play a subtle but important role in modulating the electronic properties and steric bulk of the resulting ligand, thereby fine-tuning the performance of the metal catalyst. The chirality inherent in the molecule can also be leveraged to create chiral ligands for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products.
Precursor for Advanced Polymer Synthesis and Functional Materials
The dual functionality of 3-Ethoxybutan-1-amine hydrochloride makes it an attractive monomer for the synthesis of advanced polymers and functional materials. The primary amine can participate in polymerization reactions such as polycondensation or polyaddition. For instance, reaction with diacyl chlorides or diisocyanates would lead to the formation of polyamides or polyureas, respectively.
The ethoxy side chain is incorporated into the polymer backbone, where it can influence the material's properties. This can include affecting the polymer's solubility, glass transition temperature, and mechanical properties. Furthermore, the ethoxy group can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material for specific applications, such as in coatings, adhesives, or specialty films. It is important to note that the focus here is on materials for industrial and technological use, excluding biomedical materials intended for clinical applications.
Contribution to Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of large, ordered structures through self-assembly. The structural elements of 3-Ethoxybutan-1-amine hydrochloride lend themselves to this field of study. The ammonium (B1175870) group in the hydrochloride salt can participate in hydrogen bonding, acting as a hydrogen bond donor. The ethoxy group can act as a hydrogen bond acceptor.
These directional interactions, combined with weaker van der Waals forces, can guide the self-assembly of the molecule or its derivatives into well-defined supramolecular architectures in the solid state or in solution. By chemically modifying the molecule, for example, by attaching larger aromatic groups, researchers can design systems that self-assemble into complex structures like liquid crystals or gels. These materials, formed through the spontaneous organization of molecules, are of interest for applications in areas such as sensing and molecular recognition.
While extensive research dedicated solely to the supramolecular behavior of 3-Ethoxybutan-1-amine hydrochloride is not yet prevalent, its potential as a component in more complex self-assembling systems is clear to those in the field.
Advanced Analytical Methodologies for Detection, Quantification, and Purity Profiling
Chromatographic Separation Techniques
Chromatography remains the premier technique for the separation and analysis of complex mixtures. For a compound like 3-Ethoxybutan-1-amine hydrochloride, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful solutions, each with distinct advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the hydrochloride salt of 3-Ethoxybutan-1-amine. The primary challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which necessitates the use of advanced detection methods beyond standard UV-Vis.
A typical reversed-phase HPLC method would likely employ a C18 column. Due to the polar nature of the amine, a mobile phase with a low pH would be required to ensure the analyte is in its protonated form, leading to better peak shape and retention.
Potential HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Given the absence of a significant UV-absorbing moiety, several alternative detection methods can be employed:
Refractive Index (RI) Detection: RI detectors are universal but offer lower sensitivity compared to other techniques. They are suitable for detecting high-concentration impurities.
Evaporative Light Scattering Detection (ELSD): ELSD is a more sensitive universal detection method than RI. It nebulizes the mobile phase and measures the light scattered by the dried analyte particles. It is well-suited for non-volatile analytes like 3-Ethoxybutan-1-amine hydrochloride.
Mass Spectrometry (MS) Detection: HPLC-MS is the most powerful detection method, providing both quantification and structural information. Electrospray ionization (ESI) would be the preferred ionization technique for this polar compound, likely in positive ion mode to detect the protonated molecule [M+H]⁺.
Gas Chromatography (GC) with Mass Spectrometry (GC-MS)
For GC analysis, the hydrochloride salt of 3-Ethoxybutan-1-amine would need to be converted to its free base form or derivatized to increase its volatility and thermal stability. Derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy for amines.
GC-MS analysis provides excellent separation efficiency and definitive identification based on the mass spectrum of the analyte. The electron ionization (EI) mass spectrum would exhibit characteristic fragmentation patterns that can be used for structural elucidation and confirmation.
Illustrative GC-MS Parameters (for a derivatized compound):
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
Chiral Chromatography for Enantiomeric Purity Assessment
The presence of a stereocenter in 3-Ethoxybutan-1-amine means it exists as a pair of enantiomers. The assessment of enantiomeric purity is critical in pharmaceutical applications, as different enantiomers can have distinct pharmacological and toxicological profiles. Chiral chromatography is the gold standard for this purpose.
Both chiral HPLC and chiral GC can be used for the enantiomeric separation of 3-Ethoxybutan-1-amine.
Chiral HPLC: This would involve the use of a chiral stationary phase (CSP), such as one based on cyclodextrins or polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The separation is based on the differential diastereomeric interactions between the enantiomers and the chiral stationary phase.
Chiral GC: For GC, a chiral column, often coated with a cyclodextrin (B1172386) derivative, can be used to separate the enantiomers of the volatile free base or a suitable derivative.
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. For a charged species like the protonated form of 3-Ethoxybutan-1-amine, CE can offer very high resolution and short analysis times.
A typical CE method would involve a fused-silica capillary and a low-pH buffer to ensure the amine is fully protonated. Detection can be achieved using indirect UV detection, where a chromophore is added to the background electrolyte, or by coupling the capillary to a mass spectrometer (CE-MS) for sensitive and specific detection.
Hyphenated Techniques for Comprehensive Characterization
To obtain the most comprehensive understanding of a compound's structure and purity, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are invaluable.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique allows for the direct acquisition of NMR spectra of separated peaks as they elute from the HPLC column. This can provide unambiguous structural confirmation of the main component and any impurities without the need for isolation.
GC-IR-MS (Gas Chromatography-Infrared-Mass Spectrometry): This powerful combination provides three dimensions of information for each separated peak: retention time (GC), infrared spectrum (IR), and mass spectrum (MS). The IR spectrum provides information about the functional groups present, complementing the fragmentation data from the MS.
These advanced analytical methodologies provide a robust framework for the detailed characterization of 3-Ethoxybutan-1-amine hydrochloride, ensuring a thorough understanding of its identity, purity, and stereochemical integrity.
Future Research Directions and Emerging Paradigms in 3 Ethoxybutan 1 Aminehydrochloride Research
Development of More Sustainable and Atom-Economical Synthetic Pathways
Traditional methods for amine synthesis often suffer from low atom economy, the use of hazardous reagents, and the generation of significant waste. rsc.orgrsc.org The future of 3-Ethoxybutan-1-amine hydrochloride synthesis lies in the adoption of green chemistry principles to create more sustainable and efficient processes. benthamscience.com
Key research directions include:
Catalytic Reductive Amination: Moving away from stoichiometric reagents, research will likely focus on catalytic reductive amination of suitable ketone or aldehyde precursors. Heterogeneous copper catalysts, for instance, have shown high conversion and selectivity in the synthesis of secondary amines from ketones or alcohols with minimal waste. researchgate.net Similar strategies could be adapted for the synthesis of the primary amine, 3-Ethoxybutan-1-amine.
Hydrogen Borrowing/Acceptorless Dehydrogenation: These elegant catalytic cycles use alcohols as alkylating agents, with water being the only byproduct, thus maximizing atom economy. Iridium, ruthenium, and cobalt complexes have proven effective for the N-alkylation of amines with alcohols. organic-chemistry.org Applying this to a precursor like 3-ethoxy-1-butanol would represent a highly sustainable route.
Bio-based Feedstocks: A paradigm shift towards renewable resources is underway. rsc.orgchemistryviews.org Research could explore the synthesis of 3-Ethoxybutan-1-amine hydrochloride from biomass-derived precursors. For example, processes that convert amino acids into primary amines using ruthenium catalysts in water offer a sustainable pathway that could be investigated for analogous structures. chemistryviews.org
Recoverable Reagents: To improve the atom economy of multi-step syntheses that may require protecting groups, the use of recoverable agents is a promising strategy. For example, recoverable anhydrides have been used for the atom-economical synthesis of primary amines from aqueous ammonia (B1221849), with the protecting agent being recovered in near-quantitative yield. rsc.org
Table 1: Comparison of Potential Sustainable Synthetic Strategies for Amines
| Synthetic Strategy | Key Features | Potential Advantages for 3-Ethoxybutan-1-amine Synthesis |
| Catalytic Reductive Amination | One-pot reaction of a ketone/aldehyde with an amine source and a reducing agent (e.g., H₂) over a heterogeneous catalyst (e.g., Cu/SiO₂). researchgate.net | High conversion and selectivity, no additives required, reduced waste. researchgate.net |
| Hydrogen Borrowing | Uses alcohols as alkylating agents, catalyzed by transition metals (e.g., Ru, Ir). organic-chemistry.org | High atom economy (water is the main byproduct), use of readily available alcohol precursors. |
| Synthesis from Amino Acids | Ruthenium-catalyzed hydrogenation-decarbonylation of amino acids in water. chemistryviews.org | Utilizes renewable feedstocks, sustainable process. chemistryviews.org |
| Gabriel Synthesis with Recoverable Reagents | Uses a recoverable phthalimide-type reagent to improve the poor atom economy of the classical Gabriel synthesis. rsc.org | Minimizes waste by recycling the key reagent, suitable for primary amine synthesis. rsc.org |
Exploration of Novel Catalytic Systems for its Derivatization
The functionalization of 3-Ethoxybutan-1-amine hydrochloride is key to creating novel molecules for various applications. Future research will focus on employing advanced catalytic systems to achieve highly selective and efficient derivatization.
N-Alkylation and N-Arylation: The amine group is a prime site for modification. libretexts.org Catalytic systems using earth-abundant metals like cobalt are being developed for the N-alkylation of amines with alcohols, offering a greener alternative to precious metal catalysts. organic-chemistry.org For N-arylation, methods for the direct amidation of esters with less nucleophilic arylamines are being improved using heterogeneous acid catalysts, a principle that could be extended to the reaction of 3-Ethoxybutan-1-amine with suitable substrates. acs.org
Acylation: The formation of amides from amines is a fundamental transformation. libretexts.orgbritannica.com While classic methods using acid chlorides are effective, catalytic approaches that avoid stoichiometric activators are a key goal. Research into direct amidation reactions will continue to provide milder and more atom-economical options. acs.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. numberanalytics.com Transaminases and imine reductases can be used for the synthesis of chiral amines, while amine oxidases can perform selective oxidations. numberanalytics.comresearchgate.net These biocatalysts could be used to create enantiomerically pure derivatives of 3-Ethoxybutan-1-amine hydrochloride or to introduce new functionalities in a highly specific manner.
Dehydrogenative Coupling: Novel catalytic transformations that form new bonds via C-H activation are an exciting frontier. For example, gold nanoparticle catalysts have been used for the dehydrogenative aromatization of cyclohexenones with secondary amines to produce m-phenylenediamine (B132917) derivatives. acs.org Exploring the reactivity of 3-Ethoxybutan-1-amine in similar non-traditional coupling reactions could lead to entirely new molecular scaffolds.
Integration with Machine Learning and AI for Synthetic Route Planning and Optimization
Retrosynthesis Planning: AI-powered retrosynthesis tools can rapidly generate and evaluate numerous potential synthetic routes that a human chemist might not consider. chemai.iomit.edu By inputting the structure of 3-Ethoxybutan-1-amine hydrochloride or a desired derivative, these platforms can suggest pathways starting from commercially available materials, ranking them by factors like cost, efficiency, and step count. acs.orgnih.gov
Reaction Condition Optimization: ML algorithms can optimize reaction conditions with remarkable efficiency. chemcopilot.com By training on experimental data, these models can predict the optimal temperature, solvent, catalyst, and reactant concentrations to maximize yield and minimize byproducts. chemengconsulting.comchemai.io This has been demonstrated in the ML-driven optimization of photoredox amine synthesis in continuous flow, a workflow that could be applied to the synthesis and derivatization of the target compound. nih.gov
Predictive Chemistry: AI models can predict various molecular properties and reaction outcomes, such as yield and potential side reactions, before an experiment is even run. pharmafeatures.com This "virtual screening" of reaction conditions saves time and resources. AI tools can also provide risk alerts for potentially hazardous reactions and suggest safer alternatives. chemical.ai
Automated Synthesis: The combination of AI for planning and robotics for execution is leading to fully automated synthesis platforms. technologynetworks.com An AI could design a novel derivative of 3-Ethoxybutan-1-amine hydrochloride, optimize the conditions, and send the instructions to a "molecule-making machine" for production and analysis, creating a closed loop of design-build-test-learn. technologynetworks.com
Table 2: Applications of AI/ML in Chemical Synthesis
| AI/ML Application | Function | Relevance to 3-Ethoxybutan-1-amine hydrochloride Research |
| Computer-Aided Synthesis Planning (CASP) | Generates and evaluates potential retrosynthetic routes for a target molecule. nih.gov | Rapidly identifies the most efficient and cost-effective pathways to synthesize the compound and its derivatives. mit.edu |
| Reaction Optimization | Uses algorithms (e.g., Bayesian optimization) to find the ideal set of reaction conditions (temperature, concentration, etc.). chemengconsulting.comnih.gov | Maximizes reaction yield and purity while minimizing experimental effort and resource consumption. chemcopilot.com |
| Predictive Modeling | Predicts reaction outcomes, yields, and potential side products based on input data. pharmafeatures.com | Enables virtual screening of potential derivatization reactions, accelerating the discovery of new compounds. pharmafeatures.com |
| Automated Experimentation | Integrates AI-driven planning with robotic hardware to perform experiments autonomously. technologynetworks.com | Accelerates the entire research cycle from hypothesis to experimental validation for novel derivatives. |
Investigation of its Role in Non-Traditional Chemical Transformations and Novel Material Applications
Beyond its use as a standard building block, future research will probe the utility of 3-Ethoxybutan-1-amine hydrochloride in more unconventional chemical contexts and for the creation of advanced materials.
Novel Chemical Transformations: The unique structure of 3-Ethoxybutan-1-amine hydrochloride may enable it to participate in novel reactions. Research could investigate its use in complex multi-component reactions, catalytic cycles that involve C-N bond cleavage and reformation nih.gov, or transformations where the amine directs reactivity at other parts of the molecule. For instance, methods exist for the conversion of primary aryl amines to aryl nitriles through a series of transformations acs.org; exploring analogous reactivity for aliphatic amines could be a new research avenue.
Materials Science: The primary amine functionality is an excellent handle for incorporation into larger structures like polymers or supramolecular assemblies. numberanalytics.com It can be used to modify polymer backbones, act as a curing agent for resins, or serve as a scaffold for creating functional organic materials. The ethoxy group may impart specific solubility or thermal properties to the resulting materials.
Pharmaceutical and Agrochemical Scaffolding: The structure of 3-Ethoxybutan-1-amine hydrochloride could serve as a valuable fragment in the design of new bioactive molecules. Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality. calpaclab.com Furthermore, the structural motif may be relevant for developing new antimicrobial or anti-cancer agents, as has been suggested for structurally similar compounds.
Q & A
Q. What are the standard synthetic routes for 3-Ethoxybutan-1-amine hydrochloride, and what reagents/conditions are critical for high yield and purity?
- Methodological Answer : The synthesis typically involves two stages: (1) Formation of the free amine (3-Ethoxybutan-1-amine) via nucleophilic substitution or reductive amination, and (2) Salt formation using hydrochloric acid. Key reagents include:
- Reducing Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reductive amination .
- HCl Treatment : The free amine is treated with concentrated HCl under controlled pH (4–6) to precipitate the hydrochloride salt .
- Industrial Methods : Continuous flow reactors and automated systems ensure precise control of temperature (25–50°C) and pressure (1–3 atm), improving scalability and purity (>95%) .
Table 1 : Common Reagents and Conditions for Synthesis
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| Amine Formation | Ethanolamine derivatives, NaBH₄, THF solvent | Reduce intermediates | Maintain anhydrous conditions |
| Salt Formation | HCl (gas or aq.), ethanol solvent | Protonate amine | Monitor pH to avoid over-acidification |
Q. Which analytical techniques are most effective for characterizing 3-Ethoxybutan-1-amine hydrochloride?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structure via characteristic shifts (e.g., ethoxy group at δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) .
- Elemental Analysis : Validates Cl⁻ content (theoretical ~21.3% for C₆H₁₆ClNO) .
- HPLC-MS : Detects impurities (<0.5%) using reverse-phase C18 columns and 0.1% formic acid in mobile phase .
Table 2 : Key Analytical Parameters
| Technique | Target Data | Reference Standards |
|---|---|---|
| ¹H NMR | Ethoxy protons, amine protons | DMSO-d₆ solvent, TMS internal standard |
| HPLC | Purity (>98%) | USP-grade reference materials |
Q. What safety precautions are necessary when handling 3-Ethoxybutan-1-amine hydrochloride in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2 irritant) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of 3-Ethoxybutan-1-amine hydrochloride in scalable synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (30–60°C), solvent polarity (ethanol vs. THF), and HCl stoichiometry (1.0–1.2 eq.) to identify optimal parameters .
- Continuous Flow Systems : Reduce reaction time from 12 hours (batch) to 2–4 hours, achieving 90% yield with >99% purity .
Data Contradiction Tip : If yields drop unexpectedly, check for moisture ingress (hydrolysis of intermediates) or HCl gas purity .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to distinguish between stereoisomers or hydrate formation .
- Alternative Techniques : Compare with FT-IR (amine N-H stretch ~3300 cm⁻¹) and X-ray crystallography for absolute configuration .
- Case Study : A 2023 study on metformin hydrochloride hydrogels used multi-technique validation to resolve ambiguous FT-IR bands .
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 14 days. Monitor via HPLC for degradation products (e.g., ethoxy group hydrolysis) .
- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures (50–80°C) .
Table 3 : Stability Study Parameters
| Condition | Test Duration | Key Metrics |
|---|---|---|
| Thermal (40°C) | 30 days | Purity loss <2% |
| Light (ICH Q1B) | 10 days | No photodegradation |
Q. How can impurity profiles be rigorously analyzed to meet ICH Q3A/B guidelines?
- Methodological Answer :
- LC-HRMS : Identify unknown impurities (e.g., dimerization byproducts) with mass accuracy <5 ppm .
- Spiking Studies : Add 0.1% of suspected impurities (e.g., unreacted amine) to confirm retention times .
- Case Study : A 2024 patent used LC-MS/MS to quantify residual solvents (e.g., ethanol <500 ppm) in amine hydrochlorides .
Research Applications
Q. What role does 3-Ethoxybutan-1-amine hydrochloride play in medicinal chemistry research?
- Methodological Answer :
- Neurological Studies : Acts as a precursor for dopamine receptor ligands. For example, similar cyclopropylamine derivatives showed activity in Parkinson’s disease models .
- Enzyme Inhibition : Used in kinetic assays to study amine oxidase interactions (IC₅₀ values via fluorometric assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
